molecular formula C13H17ClO3 B8501132 3-Chloro-1-(3,4-dimethoxy-phenyl)-2,2-dimethyl-propan-1-one

3-Chloro-1-(3,4-dimethoxy-phenyl)-2,2-dimethyl-propan-1-one

Cat. No. B8501132
M. Wt: 256.72 g/mol
InChI Key: FMUITMRKNWNBKG-UHFFFAOYSA-N
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Patent
US08791114B2

Procedure details

A 50 mL round bottom flask equipped with a stir bar was charged with veratrole (1.3 mL, 10 mmol) and 3-chloropivaloyl chloride (1.4 g, 10 mmol). To this mixture was added polyphosphoric acid (20 g). The mixture was heated at 70° C. for 2 h. [The progress of the reaction was followed by removing an aliquot for mini workup and NMR analysis.] The material was added to a mixture of ice water (100 mL)/EtOAc (100 mL) and stirred until the polyphosphoric acid had dissolved. The phases were separated and the EtOAc phase was washed with sat. NaHCO3 (100 mL), dried (Na2SO4) and the solvent was evaporated under reduced pressure. The material was used as is in the next step. Amount obtained: 2.4 g, 9.3 mmol, 93% yield. LC-MS (ESI) m/e 257 (M+H). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.51 (s, 6H) 3.83 (s, 2H) 3.93 (s, 3H) 3.95 (s, 3H) 6.87 (d, J=8.44 Hz, 1H) 7.37 (d, J=1.95 Hz, 1H) 7.48 (dd, J=8.42, 1.98 Hz, 1H). Step 2
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[Cl:11][CH2:12][C:13]([CH3:18])([CH3:17])[C:14](Cl)=[O:15]>>[Cl:11][CH2:12][C:13]([CH3:18])([CH3:17])[C:14]([C:7]1[CH:6]=[CH:5][C:2]([O:3][CH3:4])=[C:1]([O:9][CH3:10])[CH:8]=1)=[O:15]

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Name
Quantity
1.4 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Step Two
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred until the polyphosphoric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 mL round bottom flask equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
by removing an aliquot for mini workup and NMR analysis
ADDITION
Type
ADDITION
Details
] The material was added to a mixture of ice water (100 mL)/EtOAc (100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the EtOAc phase was washed with sat. NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Amount obtained

Outcomes

Product
Name
Type
Smiles
ClCC(C(=O)C1=CC(=C(C=C1)OC)OC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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